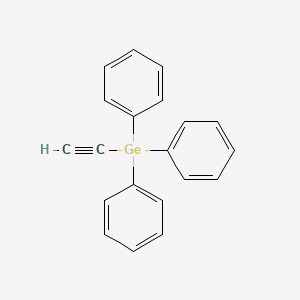
Germane, ethynyltriphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Germane, ethynyltriphenyl- is a chemical compound with the molecular formula C20H14Ge It is a derivative of germane, where the germanium atom is bonded to an ethynyl group and three phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Germane, ethynyltriphenyl- can be synthesized through several methods. One common approach involves the reaction of triphenylgermanium chloride with acetylene in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the formation of the ethynyl group.
Industrial Production Methods
Industrial production of germane, ethynyltriphenyl- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Germane, ethynyltriphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert germane, ethynyltriphenyl- to its corresponding hydrides.
Substitution: The phenyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while reduction can produce various hydrides of germanium.
Scientific Research Applications
Germane, ethynyltriphenyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Biology: The compound’s unique properties make it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems.
Industry: Germane, ethynyltriphenyl- is used in the production of advanced materials, including semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism by which germane, ethynyltriphenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in various chemical reactions, while the phenyl groups provide stability and influence the compound’s overall reactivity. The pathways involved in these interactions are complex and depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
Germane (GeH4): A simpler hydride of germanium, used in semiconductor manufacturing.
Triphenylgermane (C18H15Ge): Similar to germane, ethynyltriphenyl-, but lacks the ethynyl group.
Ethynylgermane (C2H2Ge): Contains an ethynyl group but lacks the phenyl groups.
Uniqueness
Germane, ethynyltriphenyl- is unique due to the presence of both the ethynyl and phenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
4632-45-5 |
|---|---|
Molecular Formula |
C20H16Ge |
Molecular Weight |
329.0 g/mol |
IUPAC Name |
ethynyl(triphenyl)germane |
InChI |
InChI=1S/C20H16Ge/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h1,3-17H |
InChI Key |
LJHAARBWOSUVQW-UHFFFAOYSA-N |
Canonical SMILES |
C#C[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


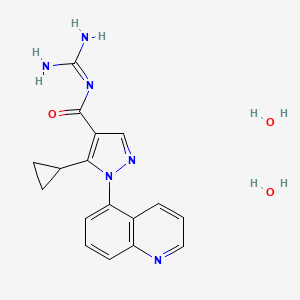
![16-Azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14144210.png)
![(6-Butyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol](/img/structure/B14144212.png)
![2-[Benzyl(2,5-dimethoxybenzyl)amino]ethanol](/img/structure/B14144218.png)

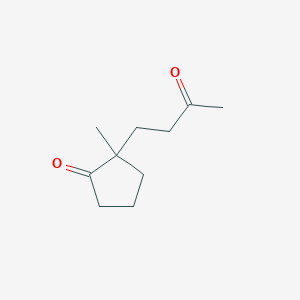
![5-[(4-Chloro-2,3-dihydro-1,1-dioxido-3-thienyl)thio]-3-methyl-1H-1,2,4-triazole](/img/structure/B14144244.png)
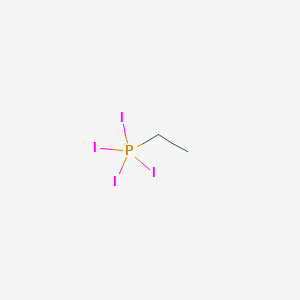
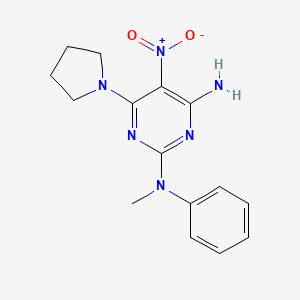
![3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one](/img/structure/B14144260.png)

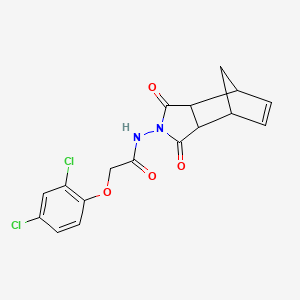
![2-(Iodoethynyl)tricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B14144291.png)
![2-[(14-Propan-2-yl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaen-6-yl)sulfanyl]acetamide](/img/structure/B14144295.png)
